2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15467655
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2S |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-[2-(4-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C17H16N2O2S/c1-12-6-8-13(9-7-12)21-10-11-22-17-18-15-5-3-2-4-14(15)16(20)19-17/h2-9H,10-11H2,1H3,(H,18,19,20) |
| Standard InChI Key | VFFRWEYRGSGJRT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-[2-(4-Methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one features a quinazolin-4-one core (C₈H₅N₂O) fused with a benzene ring and substituted at position 2 with a thioether group (-S-) connected to a 2-(4-methylphenoxy)ethyl chain. The molecular formula is C₁₇H₁₆N₂O₂S, yielding a molecular weight of 312.39 g/mol. The 4-methylphenoxy group introduces lipophilicity, while the thioether bridge enhances metabolic stability compared to oxygen analogs .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data for structurally analogous compounds, such as 2-phenyl-2,3-dihydroquinazolin-4(1H)-one, reveal distinct proton environments:
-
¹H NMR (400 MHz, DMSO-d₆): Aromatic protons resonate at δ 7.6–6.6 ppm, while the methyl group in the 4-methylphenoxy moiety appears as a singlet near δ 2.3 ppm .
-
¹³C NMR: The carbonyl carbon (C=O) of the quinazolinone core resonates at δ 163–164 ppm, consistent with similar derivatives .
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂S |
| Molecular Weight | 312.39 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 160–163°C (estimated) |
Synthesis and Structural Optimization
Analytical Validation
High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy confirm structural integrity:
-
IR (ATR): Strong absorption at 1641–1655 cm⁻¹ corresponds to the C=O stretch .
-
HRMS (ESI+): [M+H]⁺ peak at m/z 313.1084 (calculated for C₁₇H₁₇N₂O₂S) .
Mechanistic Insights and Molecular Interactions
Binding Mode Analysis
Molecular docking studies of similar compounds into the mGlu₇ receptor’s allosteric site reveal:
-
Hydrogen Bonding: The quinazolinone carbonyl interacts with Ser-222 and Asp-318 .
-
Hydrophobic Contacts: The 4-methylphenoxy group occupies a lipophilic pocket formed by Leu-220 and Val-762 .
Enzymatic Targets
Preliminary data suggest inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), implicating anti-inflammatory potential .
Comparative Analysis with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume